molecular formula C17H16O3 B1282922 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid CAS No. 51994-35-5

5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid

Cat. No. B1282922
CAS RN: 51994-35-5
M. Wt: 268.31 g/mol
InChI Key: KKXBBXORYRVHQT-UHFFFAOYSA-N
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Description

The compound 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid is not directly mentioned in the provided papers. However, the synthesis and characterization of related compounds with complex structures have been reported. For instance, enantiomers of 5- and 6-methyloctanoic acids were synthesized from diols, which were then alkylated and further processed to achieve high configurational purity . Although this does not directly describe the synthesis of 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid, the methodologies used for synthesizing and characterizing complex organic compounds could be relevant.

Synthesis Analysis

The synthesis of complex organic acids often involves multiple steps, including alkylation, reduction, and oxidation. In the synthesis of enantiomers of 5- and 6-methyloctanoic acids, a multi-step process was employed starting from diols, which were alkylated with para-methylbenzyl bromide, followed by several other steps to achieve the final product . This process included the formation of diastereomeric amides, reductive cleavage, and oxidation. Such a synthesis route could potentially be adapted for the synthesis of 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid, considering the structural similarities in terms of complex aromatic systems and the presence of carboxylic acid groups.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. The study on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid provides insights into the crystal structure and intermolecular interactions, such as hydrogen bonding, which are key factors in the stability and properties of the compound . Although the structure of 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid is not directly analyzed, the techniques and findings from this study could be applied to analyze its molecular structure, especially considering the aromatic components and potential for hydrogen bonding.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of complex organic molecules are often intricate and require careful analysis. The synthesis of enantiomers of 5- and 6-methyloctanoic acids involved a series of reactions, including alkylation, amide formation, and oxidation . These reactions are indicative of the types of chemical transformations that might be involved in the synthesis and reactivity of 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid. Understanding these reactions can provide insights into the potential reactivity and chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While the papers provided do not directly discuss the properties of 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid, they do offer a glimpse into the properties of structurally complex organic compounds. For example, the nonlinear optical activity of the molecule studied in paper is attributed to a small energy gap between the frontier molecular orbitals. Such properties are important for applications in materials science and could be relevant when considering the properties of 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid.

Scientific Research Applications

Treatment of Hyperuricemia and Gout

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: Biphenyl carboxylic acid derivatives have been identified as potent URAT1 inhibitors, which can be used in the treatment of hyperuricemia and gout .
  • Methods of Application: Two series of biphenyl carboxylic acids were designed based on the structures of URAT1 inhibitors Epaminurad and Telmisartan via a strategy of pharmacophore fusion. Fifty-one novel compounds were synthesized .
  • Results: Most of the synthesized compounds showed obvious inhibition against human URAT1. The most potent URAT1 inhibitors identified were A1 and B21, exhibiting IC50 values of 0.93 μM and 0.17 μM, respectively .

Antibacterial Agents

  • Scientific Field: Bioorganic Chemistry and Medicinal Chemistry .
  • Application Summary: Biphenyl and dibenzofuran derivatives have been synthesized and evaluated for their antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .
  • Methods of Application: The compounds were synthesized by Suzuki-coupling and demethylation reactions .
  • Results: Eleven compounds exhibited potent antibacterial activities. Compounds 6i and 6m showed the most potent inhibitory activities against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis with MIC values as low as 3.13 and 6.25 μg/mL, respectively .

Safety And Hazards

The safety and hazards of “5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid” would likely be similar to those of other biphenyl and carboxylic acid compounds. For example, biphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for research on “5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid” would depend on its potential applications. Biphenyl compounds have been used in a variety of applications, including the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .

properties

IUPAC Name

5-oxo-5-(4-phenylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c18-16(7-4-8-17(19)20)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXBBXORYRVHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546919
Record name 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid

CAS RN

51994-35-5
Record name 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TC Sherwood, HY Xiao, RG Bhaskar… - The Journal of …, 2019 - ACS Publications
An intramolecular arene alkylation reaction has been developed using the organic photocatalyst 4CzIPN, visible light, and N-(acyloxy)phthalimides as radical precursors. Reaction …
Number of citations: 55 pubs.acs.org
H Xin, XH Duan, M Yang, Y Zhang… - The Journal of Organic …, 2021 - ACS Publications
A visible light-driven, copper-catalyzed aerobic oxidative cleavage of cycloalkanones has been presented. A variety of cycloalkanones with varying ring sizes and various α-substituents …
Number of citations: 10 pubs.acs.org

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